molecular formula C10H8BrNO B8637804 6-Bromo-4-methylisoquinolin-1(2H)-one

6-Bromo-4-methylisoquinolin-1(2H)-one

货号: B8637804
分子量: 238.08 g/mol
InChI 键: JDBGODNRIMUHRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-methylisoquinolin-1(2H)-one (CAS 1070295-03-2) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel bromodomain and extraterminal domain (BET) inhibitors. The methylisoquinolinone scaffold is a recognized pharmacophore that mimics acetylated lysine, enabling it to compete for binding in the acetyl-lysine recognition pockets of bromodomain-containing proteins . The reactive bromine atom at the 6-position provides a critical site for further functionalization via cross-coupling reactions, allowing researchers to tailor the molecule for improved affinity and selectivity. This compound is instrumental in oncology drug discovery. Research demonstrates that derivatives of 2-methylisoquinolinone are used in the synthesis of potent and selective inhibitors targeting BRD4 and BRDT, which are validated targets for cancer and male contraceptive development . These inhibitors function by disrupting protein-protein interactions between BET proteins and acetylated histones, leading to the downregulation of oncogenes. The compound is offered with a purity of ≥98% and must be stored sealed in a dry, room-temperature environment . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

属性

分子式

C10H8BrNO

分子量

238.08 g/mol

IUPAC 名称

6-bromo-4-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H,12,13)

InChI 键

JDBGODNRIMUHRR-UHFFFAOYSA-N

规范 SMILES

CC1=CNC(=O)C2=C1C=C(C=C2)Br

产品来源

United States

科学研究应用

Pharmacological Applications

Research indicates that 6-Bromo-4-methylisoquinolin-1(2H)-one exhibits several significant biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents .
    • Case studies have shown that derivatives of this compound can inhibit the growth of specific pathogens, which may lead to new treatments for bacterial infections.
  • Anticancer Properties :
    • Studies have highlighted its potential in inhibiting tumor growth and proliferation in certain cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability .
    • The mechanism of action appears to involve interference with cellular signaling pathways essential for tumor growth.
  • Enzyme Inhibition :
    • Preliminary research suggests that this compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This property could influence the pharmacokinetics of co-administered drugs .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features and potential applications:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-methoxyisoquinolinoneBromine at position 4Lacks methyl substitution at position 4
6-Bromo-4-fluoroisoquinolinoneFluorine substitution instead of methylDifferent halogen affects reactivity
8-MethoxyisoquinolinoneMethoxy group at position 8Positioning affects biological activity

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathway modulation, offering insights into its potential as an anticancer drug .
  • Enzyme Interaction Studies : Research has focused on understanding how this compound interacts with cytochrome P450 enzymes, revealing its potential impact on drug metabolism and pharmacodynamics .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of substituted isoquinolinones allows for tailored physicochemical and biological properties. Below is a detailed comparison of 6-bromo-4-methylisoquinolin-1(2H)-one with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1070295-03-2 C${10}$H${8}$BrNO Br (6), CH$_3$ (4) 254.08 Pharmaceutical intermediate
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 C${10}$H${8}$BrNO Br (4), CH$_3$ (2) 254.08 Fine chemical synthesis
7-Amino-4-bromoisoquinolin-1(2H)-one 1033434-55-7 C$9$H$7$BrN$_2$O Br (4), NH$_2$ (7) 255.07 Potential bioactive scaffold
6-Bromo-7-methoxyisoquinolin-1(2H)-one 758710-73-5 C${10}$H$8$BrNO$_2$ Br (6), OCH$_3$ (7) 254.08 High purity (>95%); regulated storage
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one 2167586-67-4 C${11}$H${12}$BrNO Br (8), (CH$3$)$2$ (4, dihydro) 254.12 Specialty chemical with dihydro modification
8-Bromo-2-methylisoquinolin-1(2H)-one 643069-17-4 C${10}$H$8$BrNO Br (8), CH$_3$ (2) 254.08 Patent-listed synthesis intermediate

Key Observations :

Substituent Position Effects :

  • Bromine at the 6-position (as in the target compound) versus 4- or 8-positions alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Methyl groups at 4-position (target compound) versus 2-position (CAS 33930-63-1) influence ring planarity and solubility .

Methoxy groups (CAS 758710-73-5) increase hydrophobicity and stability under acidic conditions .

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a radical pathway initiated by iodine under photolytic conditions. Cs₂CO₃ acts as both a base and a mild oxidant, facilitating the generation of bromine radicals from molecular bromine (Br₂) or bromide salts. For 6-bromo-4-methylisoquinolin-1(2H)-one, the methyl group at the 4-position directs bromination to the 6-position through electronic effects. Key parameters include:

  • Solvent : Dichloroethane (DCE) or acetonitrile.

  • Temperature : Ambient (25°C) to mildly elevated (50°C).

  • Reaction Time : 5–8 hours under daylight or blue LED irradiation.

A representative procedure yields the target compound in 69–88% isolated yield when scaled to 5 mmol.

Cyclization Approaches to Isoquinolinone Core Formation

The construction of the isoquinolinone scaffold prior to bromination is a common strategy. Two primary routes dominate literature:

Bischler-Napieralski Cyclization

This classical method involves cyclizing phenethylamide precursors using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For 4-methylisoquinolin-1(2H)-one synthesis:

  • Substrate Preparation : N-(2-Phenethyl)acetamide derivatives substituted with a methyl group at the 4-position.

  • Cyclization : POCl₃ at reflux (80–110°C) for 4–6 hours.

  • Bromination : Post-cyclization bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C to room temperature.

Radical Cyclization with Bromine Incorporation

A streamlined approach combines cyclization and bromination in one pot. For example:

  • Starting Material : 2-Methyl-3-(2-bromophenyl)propanamide.

  • Conditions : CuBr₂ (1.2 equiv), tert-butyl hydroperoxide (TBHP) as oxidant, dimethylformamide (DMF) at 100°C.

  • Yield : ~75% with regioselective bromination at the 6-position.

Bromination of Pre-Formed 4-Methylisoquinolin-1(2H)-one

Direct bromination of the pre-assembled isoquinolinone core offers flexibility in controlling substitution patterns.

Electrophilic Bromination

Using molecular bromine (Br₂) in acetic acid at 60°C introduces bromine at the 6-position due to the electron-donating methyl group at C4. Key considerations:

  • Regioselectivity : The methyl group activates the ortho and para positions, favoring bromination at C6.

  • Safety : Br₂ is highly corrosive; alternatives like NBS are preferred for small-scale reactions.

Directed Ortho-Bromination

Transition metal-catalyzed methods enhance regiocontrol. A palladium(II)-mediated protocol employs:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : 2,2′-Bipyridyl.

  • Bromine Source : CuBr₂ (2.0 equiv) in trifluoroacetic acid (TFA).

  • Yield : 82% with >95% regioselectivity.

Optimization and Scalability

Solvent and Base Effects

  • Polar Aprotic Solvents : DMF and DCE improve reaction rates but complicate purification.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ or Na₂CO₃ in metal-free protocols due to superior solubility.

Gram-Scale Synthesis

A scaled-up procedure (5 mmol) using Cs₂CO₃ (40 mmol) and I₂ (15 mmol) in DCE (50 mL) achieves 69% yield, demonstrating practicality for industrial applications.

Analytical and Characterization Data

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 8.0 Hz, 1H), 7.62–7.58 (m, 2H), 6.95 (s, 1H), 3.45 (s, 3H).

  • Molecular Weight : 238.08 g/mol (confirmed by ESI-MS) .

常见问题

Q. What are the recommended synthetic routes for 6-Bromo-4-methylisoquinolin-1(2H)-one, and how is reaction progress monitored?

  • Methodological Answer : A common approach involves condensation reactions between brominated precursors and methyl-substituted intermediates under reflux conditions. For example, ethanol is frequently used as a solvent due to its ability to dissolve polar intermediates while enabling TLC monitoring (silica gel plates, ethyl acetate/petroleum ether eluent) . Post-reaction, ice-water quenching precipitates the product, followed by ethanol washing to remove impurities. Yield optimization (e.g., ~88% in analogous syntheses) requires stoichiometric precision and temperature control .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Purity is assessed via HPLC (>98% threshold) and melting point analysis. Structural confirmation employs 1^1H/13^13C NMR to identify key signals (e.g., methyl protons at ~2.5 ppm, carbonyl carbons at ~170 ppm) and IR spectroscopy for lactam C=O stretches (~1650 cm1^{-1}). X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as seen in structurally similar dihydroquinolinones .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol or methanol are preferred for recrystallization due to moderate polarity, which balances solubility and crystal growth. Slow cooling from near-boiling temperatures minimizes inclusion of impurities. For hygroscopic analogs, anhydrous conditions (e.g., dry THF) are critical to avoid hydrate formation .

Advanced Research Questions

Q. How can regioselective functionalization of the isoquinolinone core be achieved?

  • Methodological Answer : Bromine at the 6-position directs electrophilic substitution to the 5- or 7-positions. For cross-coupling (e.g., Suzuki-Miyaura), palladium catalysts (Pd(PPh3_3)4_4) and aryl boronic acids enable selective C-C bond formation. Steric hindrance from the 4-methyl group can be mitigated using bulky ligands (e.g., SPhos) . Triazole derivatives (via click chemistry) further demonstrate modular functionalization .

Q. What mechanistic insights explain contradictory reactivity in brominated isoquinolinones under basic vs. acidic conditions?

  • Methodological Answer : Under basic conditions, deprotonation of the lactam NH enhances nucleophilic aromatic substitution (NAS) at the bromine site. In contrast, acidic conditions protonate the carbonyl oxygen, stabilizing the ring and favoring electrophilic pathways (e.g., nitration). DFT calculations validate charge distribution shifts, with Mulliken charges on Br decreasing by ~0.15 in acidic media .

Q. How can computational methods predict substituent effects on the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps and electrostatic potential maps. For example, methyl groups at the 4-position increase electron density at the 5-position by ~0.2 eV, enhancing electrophilic attack feasibility. Molecular dynamics simulations further assess solvation effects on reactivity .

Q. What strategies resolve spectral overlaps in 1^11H NMR for brominated isoquinolinone derivatives?

  • Methodological Answer : Use of deuterated DMSO-d6_6 or acetone-d6_6 enhances resolution of aromatic protons. 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled signals, particularly for ortho-protons near the bromine. For example, HSQC correlates 13^13C shifts (~125 ppm for C-Br) with adjacent protons, resolving ambiguities .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound analogs?

  • Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Thermo-gravimetric analysis (TGA) identifies solvent loss steps, while DSC differentiates polymorphs. For example, a 5°C discrepancy in mp for a dihydroquinolinone analog was traced to ethanol vs. acetonitrile recrystallization .

Experimental Design Considerations

Q. What safety protocols are critical when handling brominated isoquinolinones?

  • Methodological Answer : Use fume hoods for reactions releasing HBr gas. Quenching excess bromine reagents (e.g., Na2_2S2_2O3_3) prevents oxidative side reactions. PPE (gloves, goggles) is mandatory due to potential lachrymatory byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。